Quercetin is a flavanol with strong antioxidant property. Due to the ability to scavenge free radicals and bind transition metal ions, quercetin is commonly used as a nutritional supplement and physiochemical remedy for a large number of diseases.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Quercetin is an antitrypanosomal and antileishmanial compound. Quercetin is a well-known bioflavonoid and its influence on tumour growth in vivo has been reported. Quercetic exhibits leishmanicidal effect on the amastigote stage of Leishmania donovani.
Quercetin hydrate
CAS No.: 849061-97-8
Cat. No.: VC0192243
Molecular Formula: C15H10O7·xH2O
Molecular Weight: 302.24 (anydrous basis)
* For research use only. Not for human or veterinary use.

CAS No. | 849061-97-8 |
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Molecular Formula | C15H10O7·xH2O |
Molecular Weight | 302.24 (anydrous basis) |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate |
Standard InChI | InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2 |
SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O |
Chemical Identification and Structural Properties
Quercetin hydrate is formally known as 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one hydrate. It is a flavonoid compound with water molecules incorporated into its crystal structure. The compound is identified by CAS number 849061-97-8 and has a PubChem CID of 16212154 . The parent compound of quercetin hydrate is quercetin (CID 5280343), and the hydration process significantly alters its molecular characteristics and biological activity profile.
Molecular Structure
Quercetin hydrate contains the core flavonoid structure with multiple hydroxyl groups attached to its rings. The specific arrangement includes:
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A 2-phenylchromen-4-one backbone
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Hydroxyl groups at positions 3, 5, 7 on the A and C rings
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Catechol structure (3',4'-dihydroxyl groups) on the B ring
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One or more water molecules integrated into the crystal structure
The structural representation can be expressed through the IUPAC name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate, with the SMILES notation of OC1=CC(O)=C2C(OC(=C(O)C2=O)C2=CC(O)=C(O)C=C2)=C1 .
Molecular Weight and Measurements
Physical Properties and Characteristics
Quercetin hydrate appears as a yellow crystalline powder with distinct physical properties that differentiate it from anhydrous quercetin. Understanding these physical characteristics is crucial for its applications in research, pharmaceuticals, and supplement formulations.
Appearance and Solubility
The compound is characterized by its yellow crystalline appearance . Its solubility profile is particularly important for pharmaceutical applications:
This limited aqueous solubility (≤20 μg/mL) presents challenges for bioavailability and has prompted research into various formulation strategies to enhance its dissolution properties .
Thermal Properties and Stability
Quercetin hydrate demonstrates high thermal stability with a melting point exceeding 300°C . This high melting point is indicative of strong intermolecular forces within the crystal structure. Commercial preparations typically have a purity of 95% or higher, as determined by HPLC analysis .
Table 1: Physical Properties of Quercetin Hydrate
Crystal Structure and Hydration Effects
The crystal structure of quercetin hydrate has been extensively studied using X-ray crystallography and other analytical techniques. The incorporation of water molecules significantly influences the compound's crystal packing, stability, and physicochemical properties.
Crystal Lattice Organization
Crystallographic data reveals that quercetin hydrate crystallizes in the P 1 21/c 1 space group with the following unit cell parameters:
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a = 8.7370 Å
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b = 4.8520 Å
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c = 30.1600 Å
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α = 90.00°
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β = 95.520°
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γ = 90.00°
Hydration Effects on Molecular Conformation
Research on the hydrated forms of quercetin indicates that water molecules play a crucial role in determining the compound's conformational properties. In hydrated structures, quercetin molecules adopt a more planar conformation compared to the anhydrous form . This planarity allows for:
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Closer packing of quercetin molecules
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Formation of strong π–π stacking interactions
The hydrogen bonding network formed between quercetin and water molecules significantly influences the crystal packing and stability. While hydrogen bonding is the strongest type of interaction in the anhydrous form, the hydrated structures feature extensive hydrogen bonding between quercetin and water molecules, creating a more stable crystal lattice .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of quercetin hydrate is essential for its application in therapeutic contexts. Various studies have investigated its absorption, distribution, and bioavailability in different formulations.
Bioavailability Challenges
A significant challenge with quercetin hydrate is its limited bioavailability, which stems from its poor aqueous solubility. This characteristic has prompted extensive research into formulation strategies to enhance its dissolution properties and improve its pharmacokinetic performance .
Pharmacokinetic Parameters
Pharmacokinetic studies have evaluated several key parameters for quercetin hydrate and related formulations:
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Time to reach peak blood concentration (tmax)
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Maximum total quercetin blood concentration (Cmax)
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Area under the blood concentration curve (AUC), which represents the proportion of the dose entering blood circulation
These parameters vary significantly depending on the dose and formulation. Research has examined doses ranging from 250 mg to 1000 mg, with different formulations showing varied absorption profiles .
Formulation Strategies for Enhanced Bioavailability
To overcome the poor solubility and bioavailability of quercetin, researchers have explored various formulation approaches, with cocrystallization emerging as a promising strategy. Cocrystals of quercetin with compounds such as betaine, theophylline, l-proline, and pentoxifylline have demonstrated improved dissolution rates and significantly enhanced bioavailability compared to quercetin anhydrate .
One study reported remarkable improvements in oral bioavailability in Sprague-Dawley rats:
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64-fold increase with quercetin-betaine methanol solvate
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27-fold increase with quercetin-pentoxifylline cocrystal
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10-fold increase with quercetin-l-proline cocrystal
These enhanced bioavailability profiles are attributed to improved dissolution-supersaturation-precipitation behavior, highlighting the importance of crystal engineering in optimizing the pharmacokinetic performance of poorly soluble compounds like quercetin hydrate.
Biological Activities and Applications
Quercetin hydrate demonstrates a broad spectrum of biological activities that have been extensively investigated in various research contexts. These properties have led to its application in multiple fields, from dietary supplements to pharmaceutical development.
Antioxidant and Anti-inflammatory Properties
The compound is widely recognized for its potent antioxidant activity, which forms the basis for many of its health-promoting effects. Key applications include:
Industry Applications
Quercetin hydrate finds applications across multiple industries:
Health Supplement Industry
Used in dietary supplements for its antioxidant properties and potential health benefits .
Food Industry
Employed as a natural preservative and colorant, enhancing both the nutritional profile and shelf-life of food products .
Pharmaceutical Research
Investigated for various therapeutic applications, including:
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Potential anti-cancer properties
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Anti-allergic effects
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Other pharmacological activities that make it valuable in drug development
Cosmetic Industry
Incorporated into skincare formulations for its:
Research Advancements and Scientific Findings
Ongoing scientific investigations continue to expand our understanding of quercetin hydrate's properties and potential applications. Recent research has focused on its structural characteristics, formulation strategies, and biological activities.
Synthonic Modeling Studies
Advanced modeling techniques have provided insights into the relationship between quercetin's hydration state and its physicochemical properties. Synthonic modeling has revealed that:
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Water molecules significantly influence the structure, packing, and conformational energetics of quercetin
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In hydrated forms, quercetin molecules adopt more planar conformations
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The planar conformation enables closer packing through π–π stacking interactions
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These structural features contribute to the higher relative stability of hydrated forms
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Water plays a crucial role in stabilizing the crystal lattice
These findings explain the preferential nucleation of the dihydrate form and demonstrate how synthonic modeling can serve as a predictive tool for understanding compound properties and behavior.
Formulation Research
The poor solubility and bioavailability of quercetin have stimulated innovative approaches to improve its pharmacokinetic profile. Cocrystallization has emerged as a particularly effective strategy, with various coformers showing promising results:
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Betaine cocrystal with methanol solvate (QUEBET·MeOH)
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Pentoxifylline cocrystal (QUEPTF)
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L-proline cocrystal (QUEPRO)
These cocrystal formulations significantly enhance dissolution rates and oral bioavailability, potentially expanding the therapeutic utility of quercetin and its hydrated forms.
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